molecular formula C8H10N2O5S B12617730 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid CAS No. 914358-36-4

2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid

Katalognummer: B12617730
CAS-Nummer: 914358-36-4
Molekulargewicht: 246.24 g/mol
InChI-Schlüssel: PBGMABLTHWMGCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a sulfonic acid group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid typically involves multiple steps, including nitration, reduction, and sulfonation reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The methoxycarbonyl group is then introduced through esterification, and finally, the sulfonic acid group is added via sulfonation .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amino group. Substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid exerts its effects involves interactions with various molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The methoxycarbonyl group can also participate in esterification reactions, modifying the properties of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications .

Eigenschaften

CAS-Nummer

914358-36-4

Molekularformel

C8H10N2O5S

Molekulargewicht

246.24 g/mol

IUPAC-Name

2-amino-4-(methoxycarbonylamino)benzenesulfonic acid

InChI

InChI=1S/C8H10N2O5S/c1-15-8(11)10-5-2-3-7(6(9)4-5)16(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)

InChI-Schlüssel

PBGMABLTHWMGCN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.